molecular formula C11H13N3OS B4670383 N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide

N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide

Cat. No. B4670383
M. Wt: 235.31 g/mol
InChI Key: ACWVMVOKMUFDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide, also known as BZTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTG belongs to the class of benzothiazole derivatives, which have been found to possess various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide is not fully understood. However, it is believed that N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide exerts its biological activities by interfering with various cellular pathways. N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has also been found to possess antifungal and antibacterial effects by inhibiting the growth of microorganisms. Furthermore, N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is generally high. N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous-based experiments. Furthermore, N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide and its potential efficacy against different types of cancer. Another potential direction is to investigate the use of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide as an antifungal and antibacterial agent. Further studies are needed to investigate its potential efficacy against a broader range of microorganisms. Additionally, further studies are needed to investigate the toxicity and safety profile of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide.

Scientific Research Applications

N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as antitumor, antifungal, and antibacterial effects. N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-14(2)7-10(15)13-11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWVMVOKMUFDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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